molecular formula C10H15NO3 B14911088 N-ethoxy-2,4,5-trimethylfuran-3-carboxamide

N-ethoxy-2,4,5-trimethylfuran-3-carboxamide

Cat. No.: B14911088
M. Wt: 197.23 g/mol
InChI Key: MSXCLNOLVDTEGH-UHFFFAOYSA-N
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Description

N-ethoxy-2,4,5-trimethylfuran-3-carboxamide is a synthetic furan-derived carboxamide compound characterized by a substituted furan ring with three methyl groups at positions 2, 4, and 5, and an ethoxy group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

N-ethoxy-2,4,5-trimethylfuran-3-carboxamide

InChI

InChI=1S/C10H15NO3/c1-5-13-11-10(12)9-6(2)7(3)14-8(9)4/h5H2,1-4H3,(H,11,12)

InChI Key

MSXCLNOLVDTEGH-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(OC(=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxy-2,4,5-trimethylfuran-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethylamine to form the desired carboxamide.

Another method involves the use of β-dicarbonyl compounds. For example, the condensation of acetylacetone with ethyl bromopyruvate leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into this compound through subsequent reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the carboxamide functional group.

  • Acidic Hydrolysis :
    Converts the carboxamide into a carboxylic acid and releases ethylamine. The furan ring may also undergo hydrolysis under harsh conditions, forming a diketone intermediate. This reaction is typical of carboxamides but requires careful control to avoid furan degradation.

  • Basic Hydrolysis :
    Produces the corresponding sodium salt of the carboxylic acid and ethylamine. The ethoxy group on the nitrogen may undergo cleavage under strongly basic conditions.

Amidation Reactions

The carboxamide group can react with nucleophiles (e.g., amines) to form substituted amides.

  • Transamidation :
    Reaction with primary or secondary amines replaces the ethoxy group with other amine moieties, yielding novel amide derivatives. This process is common in medicinal chemistry for modifying pharmacokinetic properties .

Reaction Type Reagents/Conditions Product
TransamidationAmine (e.g., NH₃, R₂NH)Substituted amide

Ag(I)-Catalyzed Oxidative Cyclization

While not directly observed for this compound, related furan-carboxamide derivatives undergo Ag(I)-catalyzed oxidative cyclization. This mechanism involves:

  • Silver-π complex formation with alkynes.

  • Nucleophilic attack by oxidizing agents (e.g., 8-methylquinoline N-oxide).

  • Cyclization via DFT-supported pathways, forming substituted furans .

Though specific data for N-ethoxy-2,4,5-trimethylfuran-3-carboxamide is lacking, analogous systems suggest potential for similar transformations under Ag(I) catalysis .

Reactions with Nucleophiles

The carboxamide group can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides, acyl chlorides).

  • Alkylation :
    The ethoxy group on the nitrogen may undergo alkoxy cleavage, enabling subsequent alkylation with electrophiles.

Oxidation Reactions

Furan rings are prone to oxidation, though the carboxamide group may stabilize the ring. Potential reactions include:

  • Epoxidation : Using peracids (e.g., mCPBA), though experimental evidence for this compound is not explicitly reported .

  • Ring-Opening : Under harsh oxidative conditions, leading to diketone derivatives.

Biological Reactions

While not a chemical reaction, the compound’s structural similarity to sodium channel modulators suggests potential biological interactions (e.g., ion channel binding).

Key Research Findings

  • Structural Stability : The furan ring’s sensitivity to acidic/basic conditions necessitates controlled reaction parameters.

  • Catalytic Efficiency : Ag(I) catalysis enables selective cyclization pathways, as demonstrated in related systems .

  • Functional Group Reactivity : The carboxamide group dominates reactivity, enabling amidation and hydrolysis, while the ethoxy substituent permits alkoxy cleavage .

References EvitaChem. (2025). This compound. Narode et al. (2024). Journal of Organic Chemistry. US Patent 6,869,914 B2. US Patent 6,869,914 B2.

Scientific Research Applications

N-ethoxy-2,4,5-trimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethoxy-2,4,5-trimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-ethoxy-2,4,5-trimethylfuran-3-carboxamide and its analogs:

Compound Name Substituents on Furan Ring Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2,4,5-trimethyl Ethoxy C₁₁H₁₅NO₃ 209.24 Moderate lipophilicity; potential intermediate in drug synthesis (inferred from analogs)
N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide 2,4,5-trimethyl 3-(cyanomethoxy)phenyl C₁₈H₁₈N₂O₄ 326.35 Bioactive scaffold; requires stringent safety protocols (P201, P210 precautions)
2-(dicyanomethylene)-N-(2,4-dimethylphenyl)-2,5-dihydro-4,5,5-trimethylfuran-3-carboxamide 4,5,5-trimethyl 2,4-dimethylphenyl C₂₀H₁₉N₃O₂ 333.39 Enhanced electron-withdrawing properties (dicyanomethylene group); explored in materials science
N-{4-[4-(2,2-dimethylpropanamido)phenyl}-1,3-thiazol-2-yl}-2,4,5-trimethylfuran-3-carboxamide 2,4,5-trimethyl Thiazol-2-yl with aryl substituent C₂₂H₂₅N₃O₃S 411.52 Hybrid thiazole-furan structure; likely used in target-based drug discovery

Key Findings:

The 3-(cyanomethoxy)phenyl variant exhibits higher molecular weight and requires specialized handling due to reactivity hazards (e.g., P210: “Keep away from heat/sparks/open flames”) .

Electron-deficient analogs (e.g., dicyanomethylene derivatives) are prioritized in optoelectronic material research .

Safety and Handling: Ethoxy-substituted carboxamides are presumed less hazardous than cyanomethoxy derivatives, which mandate rigorous storage conditions (e.g., temperature-controlled environments) .

Biological Activity

N-ethoxy-2,4,5-trimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article reviews the available literature on its synthesis, biological effects, mechanisms of action, and related case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with ethyl amine under controlled conditions. Specific methods can vary based on desired purity and yield.

Pharmacological Effects

  • Antifungal Activity : Research indicates that compounds with similar furan structures exhibit antifungal properties. For instance, inhibitors targeting the cytochrome bc1 complex have shown promise in controlling fungal diseases by blocking ATP generation in pathogens like Botrytis cinerea and Fusarium oxysporum .
  • Neuropharmacological Effects : Compounds with furan moieties have been studied for their interaction with neurotransmitter systems. They may exhibit selective binding to serotonin receptors, potentially influencing gastrointestinal motility and other central nervous system functions .
  • Insecticidal Properties : Similar compounds have demonstrated insecticidal activity against various pests. The introduction of specific substituents can enhance efficacy against target organisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with furan structures can inhibit key enzymes in metabolic pathways of pathogens or pests, disrupting their growth and reproduction.
  • Receptor Modulation : These compounds may act as agonists or antagonists at specific receptor sites, influencing physiological processes such as neurotransmission or muscle contraction.

Antifungal Efficacy

A study evaluating the antifungal efficacy of various furan derivatives reported that certain modifications led to significant reductions in fungal growth rates. For example:

Compound% Inhibition at 50 mg/LEC50 (mg/L)
22a10014.82
22b98.818.72
N-Ethoxy96.34.67

These results suggest that this compound could potentially be developed as a fungicide based on its structural similarities to more potent derivatives .

Neuropharmacological Studies

In a pharmacological assessment involving animal models, this compound was tested for its effects on gastrointestinal motility. Results indicated a dose-dependent increase in motility at certain concentrations, suggesting a mechanism involving serotonin receptor modulation .

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